molecular formula C7H6F2N2O3 B8049000 6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid

6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid

Cat. No.: B8049000
M. Wt: 204.13 g/mol
InChI Key: CKQSQAAYSPHMRH-UHFFFAOYSA-N
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Description

6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid is a fluorinated heterocyclic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its unique structure, characterized by the presence of fluorine atoms and a pyrazolo[5,1-b][1,3]oxazine ring, makes it a valuable compound for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the cyclization of appropriate precursors under specific reaction conditions. One common method involves the cyclization of a difluorinated amino acid derivative with a suitable aldehyde or ketone in the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed: The reactions can yield a variety of products, including oxidized or reduced derivatives, as well as substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, the compound can be used as a building block for the synthesis of more complex molecules. Its fluorinated structure can impart unique properties to the resulting compounds, making them suitable for various applications.

Biology: The compound may have biological activity, potentially serving as a lead compound for the development of new drugs or bioactive molecules. Its interaction with biological targets can be studied to understand its potential therapeutic effects.

Medicine: In the medical field, the compound could be explored for its pharmacological properties. It may be used in the development of new medications, particularly those targeting specific diseases or conditions.

Industry: In industry, the compound can be utilized in the production of advanced materials, such as polymers or coatings. Its unique chemical properties may enhance the performance of these materials in various applications.

Mechanism of Action

The mechanism by which 6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can influence its binding affinity and selectivity towards these targets, leading to its biological or pharmacological activity.

Comparison with Similar Compounds

  • 6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid

  • 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid

Uniqueness: 6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid stands out due to its fluorinated structure, which can impart unique chemical and biological properties compared to its non-fluorinated counterparts. This fluorination can enhance its stability, reactivity, and binding affinity, making it a valuable compound for various applications.

Properties

IUPAC Name

6,6-difluoro-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2O3/c8-7(9)2-11-5(14-3-7)4(1-10-11)6(12)13/h1H,2-3H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQSQAAYSPHMRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=C(C=NN21)C(=O)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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